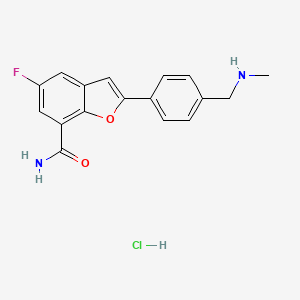

Mefuparib hydrochloride

描述

Poly(ADP-ribose) Polymerase Inhibitors; structure in first source

属性

IUPAC Name |

5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFWTAVHQKERKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449746-00-2 | |

| Record name | Mefuparib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449746002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEFUPARIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IYE3T3BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mefuparib Hydrochloride: A Technical Guide to its Mechanism of Action

Executive Summary

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent and selective, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3][4] Its primary mechanism of action is the induction of synthetic lethality in cancer cells harboring deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[2][5] By competitively inhibiting PARP's catalytic activity, this compound prevents the repair of DNA single-strand breaks (SSBs).[2] The persistence of these SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient tumors, the inability to repair these DSBs results in G2/M cell cycle arrest and subsequent apoptosis, leading to targeted tumor cell death.[2][3][5] Preclinical data demonstrates robust anti-tumor activity both in vitro and in vivo, and favorable pharmacokinetic properties, including high water solubility and oral bioavailability, supporting its ongoing clinical development.[2][5][6]

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound functions as a substrate-competitive inhibitor, targeting the NAD+ binding site of PARP1 and PARP2.[2] The PARP family of enzymes, particularly PARP1, are critical components of the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs). Upon binding to an SSB, PARP1 catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[2] This PARylation cascade serves to recruit other DNA repair factors to the site of damage.

By inhibiting PARP1/2, this compound prevents the PARylation process. This "traps" the PARP enzyme on the DNA at the site of the break and stalls the repair of SSBs. When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to their collapse and the generation of more severe DNA double-strand breaks (DSBs).[2]

In healthy, HR-proficient cells, these DSBs can be effectively repaired through the homologous recombination pathway. However, in cancer cells with a compromised HR pathway (e.g., due to mutations in BRCA1, BRCA2, or other HR-related genes), these DSBs cannot be accurately repaired. The accumulation of persistent DSBs triggers cell cycle arrest at the G2/M checkpoint and ultimately induces apoptosis.[2][4][5] This selective killing of HR-deficient cells while sparing HR-proficient normal cells is the principle of "synthetic lethality."[2]

Quantitative Data

Biochemical and Cellular Potency

This compound demonstrates high potency against PARP1 and PARP2, with significant selectivity over other PARP family members. Its inhibitory action translates to effective suppression of cancer cell proliferation, particularly in HR-deficient lines.

Table 1: In Vitro Inhibitory Potency of this compound

| Target/Assay | IC₅₀ Value | Source |

|---|---|---|

| Enzymatic Inhibition | ||

| PARP1 | 3.2 nM | [1][3][4] |

| PARP2 | 1.9 nM | [1][3][4] |

| TNKS1 (Tankyrase 1) | 1.6 µM | [1][4] |

| TNKS2 (Tankyrase 2) | 1.3 µM | [1][4] |

| PARP3 | >10 µM | [1][4] |

| PARP6 | >10 µM | [1][4] |

| Cellular Proliferation |

| Average across various cancer cell lines | 2.16 µM (Range: 0.12 µM - 3.64 µM) |[1][4] |

Pharmacokinetic Profile

Preclinical studies in rats and monkeys have characterized this compound as an orally bioavailable compound with high tissue distribution.[1][2][5]

Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)

| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T½ (hours) | Bioavailability | Source |

|---|---|---|---|---|---|

| SD Rat | 10, 20, 40 | 116 - 725 | 1.07 - 1.3 | 40% - 100% | [1][2] |

| Cynomolgus Monkey | 5, 10, 20 | 114 - 608 | 2.16 - 2.7 | 40% - 100% |[1][2] |

Noteworthy Property: this compound has high water solubility (>35 mg/mL), which is advantageous for formulation and oral absorption.[2][5][7]

In Vivo Anti-Tumor Efficacy

This compound has shown significant, dose-dependent anti-tumor activity in xenograft models of human cancers.

Table 3: In Vivo Efficacy in Preclinical Models

| Model Type | Cancer Type | Dosing Regimen | Outcome | Source |

|---|---|---|---|---|

| V-C8 Xenograft | BRCA2-deficient | 40-160 mg/kg, p.o., q.o.d. x 21 days | Dose-dependent tumor killing; complete disappearance in high-dose group. | [1][4] |

| BR-05-0028 PDX | Breast Cancer | 160 mg/kg, p.o., q.o.d. x 21 days | Significant tumor growth inhibition without notable body weight loss. | [1][4] |

| SW620 Xenograft | HR-proficient Colorectal | Combination with Temozolomide (TMZ) | Synergistic tumor growth inhibition. |[2] |

Experimental Protocols

Western Blot for Pharmacodynamic Biomarkers (γH2AX)

This protocol is used to detect the accumulation of DNA double-strand breaks, a key pharmacodynamic marker of PARP inhibitor activity.[2]

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., BRCA1-mutant MDA-MB-436) are seeded in 6-well plates. After 24 hours, cells are treated with this compound (e.g., 1-10 µM) or vehicle control for a specified duration (e.g., 24 hours).[1][4]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Lysates are scraped, collected, and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: The supernatant is collected, and protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are denatured, loaded onto a polyacrylamide gel, and separated by electrophoresis. Proteins are then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

The membrane is washed with TBST and incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the change in γH2AX levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 4. glpbio.com [glpbio.com]

- 5. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. oncotarget.com [oncotarget.com]

Mefuparib Hydrochloride: A Technical Guide to Synthetic Lethality in BRCA-Mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mefuparib hydrochloride (MPH), a potent PARP1/2 inhibitor, and its mechanism of synthetic lethality in cancer cells harboring BRCA1/2 mutations. This document details the preclinical data supporting its efficacy, outlines the experimental protocols used to generate this data, and visualizes the key molecular pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while a single event alone is viable. In the context of oncology, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation, but not for normal cells.

The most well-established example of synthetic lethality in cancer therapy is the interaction between inhibitors of poly (ADP-ribose) polymerase (PARP) and mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2.[1][2] BRCA1 and BRCA2 are critical components of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[3] Cells with mutated BRCA1/2 are deficient in HR and become heavily reliant on other DNA repair pathways, including base excision repair (BER), where PARP enzymes play a crucial role.[3][4]

Inhibition of PARP in HR-deficient cells leads to the accumulation of unrepaired single-strand breaks (SSBs), which are converted into toxic DSBs during DNA replication.[1][5] The inability of these cells to repair DSBs via the defective HR pathway results in genomic instability and, ultimately, cell death.[3][6]

This compound (MPH): A Potent and Soluble PARP Inhibitor

This compound is a novel and potent inhibitor of PARP1 and PARP2.[4][7] A significant advantage of MPH is its high water solubility (> 35 mg/ml), which contrasts with the low solubility of other PARP inhibitors like olaparib (< 1 mg/ml).[4][7] This property may contribute to improved pharmaceutical formulations and bioavailability.

Mechanism of Action

MPH acts as a substrate-competitive inhibitor of PARP1 and PARP2.[7][8] By binding to the NAD+ binding site of the PARP enzymes, MPH prevents the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage.[4] This inhibition of PARP activity leads to the "trapping" of PARP enzymes on DNA at the sites of SSBs, creating a cytotoxic lesion that obstructs DNA replication.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | This compound (MPH) | Reference |

| PARP1 IC50 | 3.2 nM | [8][9] |

| PARP2 IC50 | 1.9 nM | [8][9] |

| TNKS1 IC50 | 1.6 μM | [8] |

| TNKS2 IC50 | 1.3 μM | [8] |

Table 2: Cellular Activity of this compound in BRCA-Deficient Cell Lines

| Cell Line | BRCA Status | Effect of MPH | Quantitative Measurement | Reference |

| V-C8 | BRCA2 -/- | Potent cell killing | 46.85-fold more potent than in V79 (WT) | [4] |

| MDA-MB-436 | BRCA1 -/- | Increased γH2AX levels | Concentration-dependent | [4][8] |

| V-C8 | BRCA2 -/- | G2/M cell cycle arrest | - | [4][8] |

| Capan-1 | BRCA2 -/- | Inhibition of PAR formation | - | [4] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Nude mice | V-C8 (BRCA2 -/-) xenografts | 40-160 mg/kg MPH, orally, every other day | Dose- and time-dependent tumor growth inhibition | [8] |

| Nude mice | MDA-MB-436 (BRCA1 -/-) xenografts | - | Inhibition of PAR formation and increased γH2AX | [4] |

Table 4: Pharmacokinetic Properties of this compound

| Species | Bioavailability | Key Feature | Reference |

| Rats & Monkeys | 40% - 100% | Average tissue concentration 33-fold higher than plasma | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the study of this compound.

Caption: Mechanism of this compound Synthetic Lethality.

Caption: Preclinical Experimental Workflow for Mefuparib HCl.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Lines and Culture

-

Cell Lines:

-

V-C8 (Chinese hamster lung fibroblasts, BRCA2-deficient)

-

V79 (Chinese hamster lung fibroblasts, wild-type)

-

MDA-MB-436 (Human breast cancer, BRCA1-deficient)

-

Capan-1 (Human pancreatic cancer, BRCA2-deficient)

-

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (SRB Assay)

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and air dry.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilization: Dissolve the bound SRB with 10 mM Tris base (pH 10.5).

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis for γH2AX

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

In Vivo Xenograft Studies

-

Animal Model: Use 4-6 week old female athymic nude mice.

-

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 BRCA-deficient cancer cells (e.g., V-C8 or MDA-MB-436) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 40, 80, 160 mg/kg) or vehicle control orally every other day.

-

Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for PAR and γH2AX).

Conclusion

This compound is a promising PARP inhibitor with potent anti-cancer activity in preclinical models of BRCA-mutated cancers. Its high water solubility and favorable pharmacokinetic profile suggest it may offer advantages over existing PARP inhibitors. The data strongly supports the principle of synthetic lethality as the mechanism of action for MPH in homologous recombination-deficient tumors. Further clinical investigation is warranted to evaluate the therapeutic potential of this compound in patients with BRCA-mutated and other HR-deficient cancers.

References

- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

Mefuparib Hydrochloride: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] Its discovery represents a significant advancement in the development of targeted cancer therapies, particularly for tumors with deficiencies in the homologous recombination (HR) repair pathway. This technical guide provides an in-depth overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound. It includes a summary of its biological activity, pharmacokinetic profile, and the experimental protocols utilized in its preclinical evaluation.

Discovery and Rationale

The development of this compound was driven by the need for a PARP inhibitor with improved pharmaceutical properties over existing agents like Olaparib (AZD2281).[4][5][6] While effective, early PARP inhibitors suffered from poor water solubility and low tissue distribution, potentially limiting their clinical efficacy.[4][5][6] The discovery of this compound aimed to address these limitations.

Mefuparib was designed using a privileged benzofuran scaffold, incorporating an intramolecular hydrogen bond to mimic the bioactive pharmacophore of a fused amide bond.[4] This novel chemical structure contributes to its high stability and appropriate lipophilicity.[4] The hydrochloride salt form confers high water solubility (>35 mg/mL), a significant advantage for formulation and oral bioavailability.[4][5][6]

Mechanism of Action: Synthetic Lethality

This compound exerts its anticancer effects through the mechanism of synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[4][5]

Signaling Pathway of this compound-Induced Synthetic Lethality

Caption: this compound inhibits PARP1/2, leading to PARP trapping on DNA at single-strand breaks. During DNA replication, these trapped complexes cause replication fork stalling and the formation of double-strand breaks (DSBs). In HR-deficient cancer cells, the inability to repair these DSBs via homologous recombination leads to genomic instability and subsequent apoptosis.

Chemical Synthesis

The synthesis of this compound is achieved in a two-step process starting from methyl 5-fluoro-3-iodosalicylate and 1-(4-ethynyl)-N-methylmethanamine.[4] The free base of mefuparib is 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxamide.[4]

Synthetic Scheme Workflow

Caption: The synthesis of Mefuparib HCl involves a cascade reaction to form the benzofuran core, followed by ammonolysis and salt formation.

Detailed Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of Methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate

-

To a solution of methyl 5-fluoro-3-iodosalicylate in a suitable solvent (e.g., DMF), add 1-(4-ethynyl)-N-methylmethanamine.

-

Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper co-catalyst, such as CuI.

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for a specified time until the reaction is complete, as monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate.

Step 2: Synthesis of Mefuparib free base (5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxamide)

-

Dissolve the product from Step 1 in a solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature or with gentle heating until the ammonolysis is complete.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain the Mefuparib free base.

Step 3: Synthesis of this compound

-

Dissolve the Mefuparib free base in ethanol.

-

Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound with a purity of >98.4% (as determined by HPLC).[4]

Biological Activity and Pharmacokinetics

This compound is a highly potent inhibitor of PARP1 and PARP2.[1][2][3] It demonstrates selective cytotoxicity towards HR-deficient cancer cells both in vitro and in vivo.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| In Vitro Potency | ||

| PARP1 IC₅₀ | 3.2 nM | [1][2][3] |

| PARP2 IC₅₀ | 1.9 nM | [1][2][3] |

| TNKS1 IC₅₀ | 1.6 µM | [1] |

| TNKS2 IC₅₀ | 1.3 µM | [1] |

| Average IC₅₀ in cancer cell lines | 2.16 µM (range: 0.12 µM - 3.64 µM) | [1] |

| Pharmacokinetics (Oral) | ||

| T₁/₂ in SD rats (10, 20, 40 mg/kg) | 1.07-1.3 hours | [1] |

| Cₘₐₓ in SD rats (10, 20, 40 mg/kg) | 116-725 ng/mL | [1] |

| T₁/₂ in cynomolgus monkeys (5, 10, 20 mg/kg) | 2.16-2.7 hours | [1][2] |

| Cₘₐₓ in cynomolgus monkeys (5, 10, 20 mg/kg) | 114-608 ng/mL | [1][2] |

| Bioavailability | 40% - 100% | [4] |

| In Vivo Efficacy | ||

| V-C8 xenografts (40-160 mg/kg, p.o., q.o.d. for 21 days) | Dose- and time-dependent tumor killing | [1] |

| Breast PDX model (160 mg/kg, p.o., q.o.d. for 21 days) | Significant tumor growth inhibition | [1] |

Experimental Protocols: Biological Assays

PARP1/2 Inhibition Assay (Cell-Free)

-

Reagents: Recombinant human PARP1 or PARP2 enzyme, activated DNA, biotinylated NAD+, and a histone-coated assay plate.

-

Procedure: a. Add the PARP enzyme, activated DNA, and varying concentrations of this compound to the wells of the histone-coated plate. b. Initiate the reaction by adding biotinylated NAD+. c. Incubate at room temperature for a specified time (e.g., 1 hour). d. Wash the plate to remove unincorporated NAD+. e. Add streptavidin-HRP conjugate and incubate. f. After washing, add a chemiluminescent or colorimetric HRP substrate. g. Measure the signal using a plate reader. The signal is inversely proportional to the PARP inhibitory activity.

-

Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Plate cancer cells (both HR-proficient and HR-deficient lines) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Assay:

-

MTT: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals with DMSO and measure absorbance at 570 nm.

-

CellTiter-Glo®: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

-

-

Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) by plotting cell viability against drug concentration.

In Vivo Xenograft Efficacy Study

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., V-C8, a BRCA2-deficient cell line) into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at various doses (e.g., 40, 80, 160 mg/kg) on a specified schedule (e.g., every other day for 21 days). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like γH2AX levels).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical evaluation workflow for this compound, encompassing both in vitro and in vivo studies to characterize its activity and efficacy.

Clinical Development

This compound has entered clinical trials to evaluate its safety, tolerability, and antitumor activity in patients with advanced solid tumors.[7] Ongoing studies are exploring its potential in various cancer types, including metastatic castration-resistant prostate cancer with BRCA mutations.[7]

Conclusion

This compound is a promising, next-generation PARP1/2 inhibitor with a favorable pharmaceutical profile, including high water solubility and oral bioavailability. Its potent and selective inhibition of PARP, coupled with its ability to induce synthetic lethality in HR-deficient tumors, positions it as a valuable candidate for targeted cancer therapy. The chemical synthesis is efficient, and its preclinical data demonstrates significant anticancer activity. Further clinical investigation will be crucial to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. aacrjournals.org [aacrjournals.org]

Mefuparib Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Mefuparib hydrochloride (MPH), a potent and selective PARP1/2 inhibitor. Intended for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, mechanism of action, and key experimental data.

Chemical and Physical Properties

This compound, with the CAS number 1449746-00-2 , is the hydrochloride salt of mefuparib.[1][2][3] It is recognized for its high water solubility, a significant advantage for its clinical development.[4]

| Property | Value | Source(s) |

| CAS Number | 1449746-00-2 | [1][2][3] |

| Molecular Formula | C17H16ClFN2O2 | [5][6][7] |

| Molecular Weight | 334.77 g/mol | [5][7] |

| IUPAC Name | 5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride | [6] |

| SMILES | O=C(C1=C(OC(C2=CC=C(CNC)C=C2)=C3)C3=CC(F)=C1)N.[H]Cl | [5][8] |

Mechanism of Action and Biological Activity

This compound is a potent, orally active, and substrate-competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][2][5][7][8] Its mechanism of action is centered on the inhibition of PARP-mediated DNA single-strand break repair. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of double-strand breaks during replication, a phenomenon known as synthetic lethality.[1]

This targeted action results in several key downstream cellular events:

-

Induction of Apoptosis: this compound has been shown to cause apoptosis in cancer cells.

-

G2/M Cell Cycle Arrest: The compound induces a halt in the G2/M phase of the cell cycle, preventing damaged cells from proceeding to mitosis.[1]

-

Increased γH2AX Levels: As a marker of DNA double-strand breaks, the levels of γH2AX are elevated following treatment with this compound.[1]

The following diagram illustrates the proposed signaling pathway for this compound's action.

Experimental Protocols

Synthesis of this compound

The synthesis of the free base of mefuparib involves a two-step process starting from methyl 5-fluoro-3-iodosalicylate and 1-(4-ethynyl)-N-methylmethanamine. The intermediate, methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate, is formed through a cascade reaction catalyzed by Pd(PPh3)2Cl2/CuI. This intermediate is then subjected to ammonolysis with a methanol solution of ammonia to yield the final compound. The free base is subsequently converted to the monohydrochloride salt in ethanol using concentrated hydrochloric acid, followed by recrystallization to obtain the pure product.[1]

The following diagram outlines the general workflow for the synthesis.

In Vitro PARP Inhibition Assay

The inhibitory effect of this compound on PARP1 enzymatic activity in a cell-free system can be determined using an ELISA-based method. To ascertain the competitive nature of the inhibition with respect to the substrate (NAD+), a similar assay is performed with varying concentrations of NAD+. Western blotting can also be employed to detect the inhibition of poly(ADP-ribose) (PAR) formation in a reaction system containing PARP1, NAD+, DNA, and histone.[1]

Cellular Assays for Apoptosis and Cell Cycle Analysis

Apoptosis Detection (Annexin V Staining):

-

Culture cells to the desired confluency and treat with this compound for the specified duration (e.g., 48 hours).

-

Harvest both adherent and suspension cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide).

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat cells with this compound for the desired time (e.g., 24 hours).

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram depicts a generalized workflow for these cellular assays.

References

- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. oncotarget.com [oncotarget.com]

- 6. glpbio.com [glpbio.com]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

- 8. medchemexpress.com [medchemexpress.com]

Mefuparib Hydrochloride: A Deep Dive into its Role in DNA Damage Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), also known as PHP101, is a potent and selective, orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] These enzymes are critical components of the DNA damage response (DDR), particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[4][5] By inhibiting PARP, this compound disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[6] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs, this accumulation of unrepaired DNA damage triggers a synthetic lethal effect, leading to selective cancer cell death.[2][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound functions as a substrate-competitive inhibitor of PARP1 and PARP2.[2] In the event of a single-strand DNA break, PARP1 is recruited to the damage site. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the single-strand break.[7]

This compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.[2] This inhibition has two major consequences:

-

Inhibition of Single-Strand Break Repair: The recruitment of the BER machinery is impaired, leading to the persistence of single-strand breaks.[8]

-

PARP Trapping: The inhibitor not only blocks the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant obstacle to DNA replication.[6]

When a replication fork encounters an unrepaired single-strand break or a trapped PARP-DNA complex, the fork can collapse, resulting in the formation of a double-strand break.[6] In healthy cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently and accurately repaired. However, in cancer cells with mutations in HR genes such as BRCA1 or BRCA2, these DSBs cannot be properly repaired.[5] The accumulation of these unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] This selective killing of HR-deficient cancer cells is known as synthetic lethality.[2]

Signaling Pathway Diagram

References

- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. researchgate.net [researchgate.net]

Mefuparib Hydrochloride: A Deep Dive into its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the core mechanism by which MPH induces apoptosis in cancer cells, with a focus on its action in homologous recombination (HR)-deficient tumors. This document details the signaling pathways, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying processes.

Core Mechanism of Action: Synthetic Lethality and Apoptosis Induction

This compound's primary mechanism of action is the inhibition of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication.[1][2] These unresolved DSBs trigger cell cycle arrest and, ultimately, apoptosis, a concept known as synthetic lethality.[1][2]

The cascade of events initiated by MPH in HR-deficient cancer cells can be summarized as follows:

-

PARP Inhibition: MPH competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage.[1][3]

-

Accumulation of DNA Damage: The inhibition of SSB repair results in the formation of DSBs when the replication fork encounters an unrepaired SSB.[4] This accumulation of DNA damage is marked by the phosphorylation of histone H2AX (γH2AX).[1][5]

-

Cell Cycle Arrest: The presence of significant DNA damage activates cell cycle checkpoints, leading to a G2/M phase arrest, which prevents the cells from proceeding into mitosis with damaged DNA.[1][5]

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| PARP1 IC50 | 3.2 nM | Cell-free assay | [4][5] |

| PARP2 IC50 | 1.9 nM | Cell-free assay | [4][5] |

| TNKS1 IC50 | 1.6 µM | Cell-free assay | [4] |

| TNKS2 IC50 | 1.3 µM | Cell-free assay | [4] |

| Average Proliferation IC50 | 2.16 µM (Range: 0.12 µM - 3.64 µM) | Various human cancer cell lines | [4] |

| IC50 in PARP1-deficient cells | 5-7 fold increase compared to wild-type | RD-ES cells | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| V-C8 (BRCA2-deficient) xenografts | 40-160 mg/kg, orally, every other day for 21 days | Dose- and time-dependent tumor growth inhibition; complete disappearance of some xenografts at high doses. | [4] |

| BR-05-0028 breast PDX model | 160 mg/kg, orally, every other day for 21 days | Inhibition of tumor growth without significant loss of body weight. | [4] |

| SW620 (HR-proficient) xenografts | In combination with temozolomide | Synergistic growth inhibition. | [2] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | T1/2 | Cmax | Bioavailability | Reference |

| SD Rats | 10, 20, 40 mg/kg (oral) | 1.07 - 1.3 hours | 116 - 725 ng/mL | - | [4] |

| Cynomolgus Monkeys | 5, 10, 20 mg/kg (oral) | 2.16 - 2.7 hours | 114 - 608 ng/mL | 40% - 100% | [4][6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the this compound-induced apoptosis pathway and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Western Blotting for PAR and γH2AX Levels

Objective: To determine the effect of this compound on PARP activity and DNA damage induction.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-436) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[4]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against PAR, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat BRCA2-deficient (V-C8) and proficient (V79) cells with this compound for 24 hours.[2]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Flow Cytometry for Apoptosis Analysis

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Expose V-C8 and V79 cells to this compound for 48 hours.[2]

-

Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Data Acquisition and Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a potent PARP1/2 inhibitor that effectively induces apoptosis in cancer cells, particularly those with deficiencies in the homologous recombination repair pathway. Its mechanism of action, centered on the principle of synthetic lethality, leads to the accumulation of catastrophic DNA damage, cell cycle arrest, and programmed cell death. The quantitative data from preclinical studies underscore its potential as a targeted cancer therapeutic. The experimental protocols and visual diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic capabilities of this compound.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 6. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the G2/M Cell Cycle Arrest Mechanism of Mefuparib Hydrochloride

Introduction

This compound (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] It is a substrate-competitive inhibitor with a novel chemical structure based on a benzofuran core.[3] MPH has demonstrated significant preclinical anticancer activity both in vitro and in vivo, primarily by inducing synthetic lethality in cancer cells with homologous recombination (HR) repair deficiencies, such as those with BRCA1/2 mutations.[3][4] A critical aspect of its mechanism of action is the induction of G2/M cell cycle arrest, a key cellular response to DNA damage that prevents the propagation of genomic instability.[2][3][4] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental validation of MPH-induced G2/M arrest.

Core Mechanism: PARP Inhibition to G2/M Arrest

The primary mechanism by which this compound induces G2/M arrest is through its potent inhibition of PARP1 and PARP2. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).

-

PARP Inhibition and SSB Accumulation : In the absence of functional PARP, SSBs that arise from normal cellular metabolism or exogenous damage are not efficiently repaired.

-

Conversion to Double-Strand Breaks (DSBs) : When the replication fork encounters an unrepaired SSB during S phase, the fork collapses, leading to the formation of a more cytotoxic DNA double-strand break (DSB).

-

DNA Damage Response (DDR) Activation : The accumulation of DSBs activates the cell's DNA Damage Response (DDR) pathway. A key early event in this response is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DSBs.[3][4] MPH treatment has been shown to significantly enhance γH2AX levels in HR-deficient cells.[3][4]

-

G2/M Checkpoint Activation : The DDR pathway activates the G2/M checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. This arrest provides the cell with time to repair the damage. If the damage is too severe to be repaired, the cell is often directed towards apoptosis.[3] MPH selectively induces G2/M arrest and subsequent apoptosis in HR-deficient cells.[3][4]

Signaling Pathway Visualization

The signaling cascade from PARP inhibition to G2/M arrest is a well-defined process. The following diagrams illustrate this primary pathway and a potential experimental workflow for its investigation.

Caption: MPH-induced PARP1/2 inhibition leads to DSB accumulation and G2/M arrest.

Caption: Workflow for assessing MPH-induced G2/M arrest and DNA damage.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The tables below summarize key findings.

Table 1: Inhibitory Activity of this compound

| Target/Assay | IC₅₀ Value | Notes |

| PARP1 | 3.2 nM[1] | Biotinylated NAD+-based assay. |

| PARP2 | 1.9 nM[1] | Biotinylated NAD+-based assay. |

| TNKS1 (Tankyrase 1) | 1.6 µM[1] | Demonstrates selectivity for PARP1/2. |

| TNKS2 (Tankyrase 2) | 1.3 µM[1] | Demonstrates selectivity for PARP1/2. |

| PARP3 | >10 µM[1] | High selectivity over other PARPs. |

| PARP6 | >10 µM[1] | High selectivity over other PARPs. |

| Cellular PAR Formation | 69.87 nM[3] | H₂O₂-induced PAR formation assay. |

Table 2: Cellular Effects of this compound on HR-Deficient Cells

| Cell Line | Treatment | Effect | Reference |

| V-C8 (BRCA2-deficient) | 1-10 µM MPH for 24h | Induces typical G2/M arrest. | [1][3] |

| V-C8 (BRCA2-deficient) | MPH treatment for 48h | Induces apoptosis. | [3] |

| MDA-MB-436 (BRCA1-deficient) | 1-10 µM MPH for 24h | Concentration-dependent increase in γH2AX levels. | [1][3] |

| Various Cancer Cell Lines | Varies | Average IC₅₀ of 2.16 µM for proliferation inhibition. | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the G2/M arrest mechanism of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

-

Objective : To determine the percentage of cells in G0/G1, S, and G2/M phases following MPH treatment.

-

Materials :

-

HR-deficient (e.g., V-C8) and proficient (e.g., V79) cells.

-

This compound (MPH).

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

-

Procedure :

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of MPH (e.g., 1-10 µM) or vehicle control (DMSO) for 24 hours.[3]

-

Harvest cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each cycle phase.[3]

-

Western Blotting for DNA Damage Markers

This technique is used to detect and quantify key proteins involved in the DNA damage response.

-

Objective : To measure the levels of γH2AX, a marker for DNA double-strand breaks.

-

Materials :

-

Treated cell lysates.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Primary antibodies (e.g., anti-γH2AX, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagent.

-

-

Procedure :

-

Treat cells (e.g., MDA-MB-436) with MPH for the desired time (e.g., 24 hours).[3]

-

Lyse cells in RIPA buffer and quantify total protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against γH2AX overnight at 4°C. A loading control antibody (e.g., β-actin or Histone H3) should also be used.[3]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for γH2AX Foci Formation

This microscopy-based method visualizes the formation of nuclear foci of γH2AX, representing sites of DNA DSBs.

-

Objective : To visualize and quantify the accumulation of DSBs within the nucleus of MPH-treated cells.

-

Materials :

-

Cells grown on coverslips.

-

4% paraformaldehyde (PFA) for fixation.

-

0.25% Triton X-100 for permeabilization.

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody (anti-γH2AX).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

-

Procedure :

-

Seed cells on sterile coverslips in a culture plate and treat with MPH as required.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody in blocking solution overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides and visualize using a confocal microscope.[3]

-

Conclusion

This compound effectively induces G2/M cell cycle arrest, particularly in cancer cells with a compromised homologous recombination repair pathway. This action is a direct consequence of its potent inhibition of PARP1 and PARP2, which leads to the accumulation of cytotoxic double-strand DNA breaks. The subsequent activation of the DNA damage response and the G2/M checkpoint is a critical component of its anticancer activity, preventing the proliferation of genomically unstable cells and ultimately promoting apoptosis. The robust preclinical data, supported by detailed molecular and cellular assays, underscore the potential of this compound as a targeted therapy in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Mefuparib Hydrochloride: A Preclinical Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical research findings for Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2. This compound has demonstrated significant potential in anticancer research, particularly in the context of synthetic lethality in homologous recombination-deficient tumors.

Core Efficacy and Pharmacokinetic Data

Quantitative data from preclinical studies are summarized below to provide a clear comparison of this compound's activity and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| PARP1 | 3.2 | Biotinylated NAD+-based assay |

| PARP2 | 1.9 | Biotinylated NAD+-based assay |

| TNKS1 | 1600 | Not Specified |

| TNKS2 | 1300 | Not Specified |

| PARP3 | >10000 | Not Specified |

| PARP6 | >10000 | Not Specified |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | HR Status | Average IC50 (µM) |

| Multiple Human Cancer Cell Lines | Various | Not Specified | 2.16 (range: 0.12 - 3.64) |

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg, oral) | T1/2 (hours) | Cmax (ng/mL) | Bioavailability |

| SD Rats | 10 | 1.07 - 1.3 | 116 - 725 | 31.8% |

| SD Rats | 20 | 1.07 - 1.3 | 116 - 725 | 40% - 100% |

| SD Rats | 40 | 1.07 - 1.3 | 116 - 725 | 40% - 100% |

| Cynomolgus Monkeys | 5 | 2.16 - 2.7 | 114 - 608 | 40% - 100% |

| Cynomolgus Monkeys | 10 | 2.16 - 2.7 | 114 - 608 | 40% - 100% |

| Cynomolgus Monkeys | 20 | 2.16 - 2.7 | 114 - 608 | 40% - 100% |

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the preclinical investigations into this compound.

Caption: this compound's Mechanism of Action.

Caption: Preclinical Research Workflow for this compound.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

PARP1/2 Inhibition Assay (Biotinylated NAD+-based)

-

Reaction Setup: A 96-well plate was coated with histone H1.

-

Enzyme and Inhibitor Incubation: Recombinant human PARP1 or PARP2 enzyme was incubated with varying concentrations of this compound in the presence of activated DNA.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of a biotinylated NAD+ solution.

-

Detection: After incubation, the plate was washed, and streptavidin-HRP was added to detect the incorporated biotinylated PAR. The signal was developed using a TMB substrate and measured spectrophotometrically.

-

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay (Sulforhodamine B - SRB)

-

Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell Fixation: Following treatment, cells were fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with Sulforhodamine B (SRB) dye.

-

Quantification: The bound dye was solubilized with a Tris-base solution, and the absorbance was measured at a specific wavelength to determine cell density.

-

Data Analysis: IC50 values were determined from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells were treated with this compound at various concentrations for 24 hours.[1]

-

Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was quantified. This compound treatment led to an accumulation of cells in the G2/M phase.[1][2]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells were treated with this compound for 48 hours.[1]

-

Staining: Treated cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified.

Western Blot Analysis for Pharmacodynamic Markers

-

Sample Preparation: Protein lysates were prepared from this compound-treated cells or tumor tissues.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against PAR and γH2AX, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. This compound treatment resulted in reduced PAR formation and increased γH2AX levels.[2]

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice were used for the study.

-

Tumor Implantation: Human cancer cells with homologous recombination deficiencies (e.g., Capan-1) were subcutaneously implanted into the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. The drug was administered orally at specified doses and schedules.

-

Tumor Measurement: Tumor volume and body weight were measured regularly throughout the study.

-

Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group. This compound demonstrated significant tumor growth inhibition in these models.[2]

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective PARP1/2 inhibitor. Its favorable in vitro and in vivo anticancer activity, coupled with desirable pharmacokinetic properties such as high water solubility and tissue distribution, position it as a promising candidate for cancer therapy, particularly for tumors with defects in homologous recombination repair pathways.[2] Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

References

The Pharmacophore of Mefuparib Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), a potent and orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has demonstrated significant anticancer activity in both preclinical and clinical settings.[1][2][3] Its unique chemical architecture, centered on a benzofuran scaffold, imparts favorable pharmacokinetic properties, including high water solubility and bioavailability.[4] This technical guide provides an in-depth analysis of the pharmacophore of this compound, detailing its mechanism of action, key structural features, and the experimental validation of its biological activity.

Core Pharmacophore and Structural Features

The chemical structure of this compound is characterized by a privileged benzofuran scaffold. A key feature of its pharmacophore is an intramolecular hydrogen bond that creates a pseudo bicyclic system, which is believed to be crucial for its potent inhibitory activity.[4] The molecule's design effectively mimics the nicotinamide portion of the NAD+ substrate, allowing it to competitively bind to the catalytic domain of PARP1 and PARP2.[1][2]

The essential pharmacophoric elements of this compound are hypothesized to include:

-

A Hydrogen Bond Acceptor: The carboxamide group is critical for interaction with the active site residues of PARP.

-

An Aromatic Ring System: The benzofuran core provides a scaffold that fits within the hydrophobic pocket of the PARP catalytic domain.

-

A Hydrogen Bond Donor: The methylamino group, which is protonated at physiological pH, likely forms a key hydrogen bond.

-

A Hydrophobic Region: The phenyl group contributes to the hydrophobic interactions within the binding site.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest at the G2/M phase and ultimately induce apoptosis, a phenomenon known as synthetic lethality.[1][2][3][4]

The inhibition of PARP by this compound leads to a cascade of cellular events, including the accumulation of DNA damage, which is marked by the phosphorylation of the histone variant H2AX (γH2AX).[1][2][3]

References

- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mefuparib Hydrochloride: A Substrate-Competitive Inhibitor of PARP1/2 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] As a substrate-competitive inhibitor, this compound vies with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of PARP enzymes.[3][4] This action is pivotal in the context of cancer therapy, particularly in tumors with deficiencies in homologous recombination (HR), a key DNA damage repair pathway. By inhibiting PARP-mediated DNA single-strand break repair, this compound leads to the accumulation of double-strand breaks during DNA replication. In HR-deficient cancer cells, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to a synthetic lethality-based induction of apoptosis and cell death.[3][4] This technical guide provides a comprehensive overview of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

In Vitro Efficacy and Selectivity

This compound demonstrates potent inhibition of PARP1 and PARP2 enzymes and exhibits selective cytotoxicity towards cancer cells with deficient homologous recombination repair.

| Parameter | Value | Assay System | Reference |

| PARP1 IC50 | 3.2 nM | Biotinylated NAD+-based assay | [1] |

| PARP2 IC50 | 1.9 nM | Biotinylated NAD+-based assay | [1] |

| TNKS1 IC50 | 1.6 µM | Not Specified | [1][2] |

| TNKS2 IC50 | 1.3 µM | Not Specified | [1][2] |

| PARP3 IC50 | >10 µM | Not Specified | [1][2] |

| PARP6 IC50 | >10 µM | Not Specified | [1][2] |

| Average IC50 (Cancer Cell Lines) | 2.16 µM (Range: 0.12 µM - 3.64 µM) | Proliferation-inhibitory effects on various human cancer cell lines | [1][2] |

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in various preclinical xenograft models.

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| V-C8 Xenografts | BRCA2-deficient | 40-160 mg/kg, orally, once every other day for 21 days | Dose- and time-dependent tumor killing, with complete disappearance of some xenografts at higher doses. | [1][2] |

| BR-05-0028 PDX | Breast Cancer | 160 mg/kg, orally, once every other day for 21 days | Inhibition of tumor growth without significant loss of body weight. | [1][2] |

Pharmacokinetic Parameters

Pharmacokinetic studies in rats and cynomolgus monkeys have demonstrated good oral bioavailability and tissue distribution.

| Species | Dose (oral) | T1/2 (hours) | Cmax (ng/mL) | Bioavailability | Reference |

| SD Rats | 10, 20, 40 mg/kg | 1.07 - 1.3 | 116 - 725 | 40% - 100% | [1][2] |

| Cynomolgus Monkeys | 5, 10, 20 mg/kg | 2.16 - 2.7 | 114 - 608 | 40% - 100% | [1][2] |

Experimental Protocols

PARP1/2 Inhibition Assay (ELISA-based)

This protocol outlines the determination of the inhibitory activity of this compound on PARP1 and PARP2 enzymatic activity in a cell-free system.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histones

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase)

-

HRP substrate

-

96-well plates

-

This compound

-

Assay buffer

Procedure:

-

Coat a 96-well plate with histones and activated DNA and incubate overnight.

-

Wash the plate to remove unbound components.

-

Add PARP1 or PARP2 enzyme to the wells along with varying concentrations of this compound.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate to allow for the PARylation reaction to occur.

-

Wash the plate to remove unreacted reagents.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add the HRP substrate and measure the resulting chemiluminescence or colorimetric signal using a microplate reader.

-

The signal intensity is proportional to the amount of biotinylated PAR attached to the histones, and thus inversely proportional to the inhibitory activity of this compound. IC50 values are calculated from the dose-response curves.

γH2AX Immunofluorescence Assay for DNA Damage

This protocol describes the detection and quantification of DNA double-strand breaks through the visualization of γH2AX foci in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., MDA-MB-436)

-

This compound

-

Cell culture medium and supplements

-

Coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorescently-conjugated anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).[1]

-

Wash the cells with PBS and fix with fixation solution.

-

Wash with PBS and permeabilize the cells.

-

Wash with PBS and block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-γH2AX antibody.

-

Wash with PBS and incubate with the fluorescently-conjugated secondary antibody in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope and appropriate image analysis software. An increase in the number of foci indicates an accumulation of DNA double-strand breaks.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound to assess cell cycle arrest.

Materials:

-

Cancer cell lines (e.g., V-C8)

-

This compound

-

Cell culture medium and supplements

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture cells to an appropriate confluency and treat with this compound at desired concentrations (e.g., 1-10 µM) for a specific time (e.g., 24 hours).[1]

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

-

The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.[1]

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., V-C8) or patient-derived xenograft (PDX) tissue

-

This compound

-

Vehicle for oral administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at the specified dose and schedule (e.g., 160 mg/kg, once every other day).[1] The control group receives the vehicle alone.

-

Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Continue the treatment for the predetermined duration (e.g., 21 days).[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Plot the mean tumor volume and body weight over time for each group to assess the anti-tumor efficacy and toxicity of this compound.

Mandatory Visualizations

Caption: Mechanism of action of this compound as a PARP inhibitor.

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]